3,4-Dichloro-2-fluoropyridine
Overview
Description
3,4-Dichloro-2-fluoropyridine is an organic compound with the molecular formula C5H2Cl2FN. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-2-fluoropyridine typically involves the halogenation of pyridine derivativesThis can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like N-methylpyrrolidone (NMP) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced reaction conditions and catalysts to ensure efficient production. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-2-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, leading to the formation of substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium fluoride (KF) and solvents like N-methylpyrrolidone (NMP) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
3,4-Dichloro-2-fluoropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of medicinal compounds, contributing to drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,4-Dichloro-2-fluoropyridine involves its interaction with molecular targets through its halogen atoms. The electron-withdrawing nature of chlorine and fluorine atoms affects the electron density of the pyridine ring, influencing its reactivity and binding affinity with various biological targets. This can lead to the modulation of enzymatic activities and cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloropyridine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2,4-Dichloro-3-fluoropyridine: Has a different substitution pattern, affecting its chemical behavior and applications.
3,5-Dichloro-2-fluoropyridine: Similar structure but with chlorine atoms at different positions, leading to variations in reactivity
Uniqueness
3,4-Dichloro-2-fluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chlorine and fluorine atoms in the pyridine ring enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
3,4-dichloro-2-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-3-1-2-9-5(8)4(3)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOVSIGZRKFZFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479234 | |
Record name | 3,4-Dichloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851179-03-8 | |
Record name | 3,4-Dichloro-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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